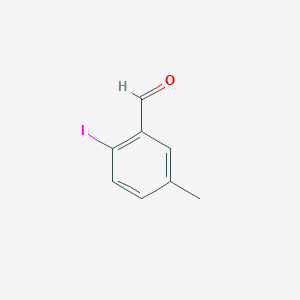

2-Iodo-5-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

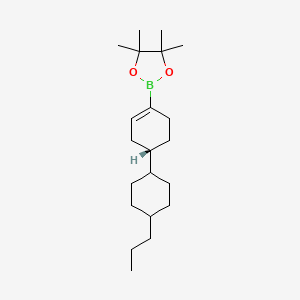

2-Iodo-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1106813-84-6 . It has a molecular weight of 246.05 and its IUPAC name is this compound . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 . This indicates that the compound consists of an iodine atom (I) attached to the second carbon of a benzaldehyde ring, with a methyl group (-CH3) attached to the fifth carbon.Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Arylation of Unactivated C(sp3)-H Bonds

One significant application of related compounds to 2-Iodo-5-methylbenzaldehyde is in the synthesis of benzylbenzaldehyde derivatives through C(sp3)-H activation processes. For instance, a study developed a method for synthesizing 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene, employing acetohydrazone as a transient directing group. This approach exemplifies the potential use of this compound in similar arylation reactions due to its structural similarity, which could be advantageous in facilitating the activation of C-H bonds adjacent to the aromatic ring (Ma, Lei, & Hu, 2016).

Synthesis of Substituted 2-Bromobenzaldehydes

Another application is in the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination. This process involves a selective three-step sequence, highlighting the potential of this compound in halogenation reactions to yield halogen-substituted benzaldehydes with good overall yields, which are crucial intermediates in organic synthesis (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Palladium-Catalyzed Reactions and Nanoparticle Pathways

Research has also delved into the use of palladacycles derived from compounds like p-Iodobenzaldehyde for catalyzing Heck and Suzuki reactions. These studies suggest that this compound could serve as a precursor in the synthesis of palladacycles, which are notable for their role in facilitating carbon-carbon bond formation reactions. The investigation into palladium nanoparticle pathways further underscores the compound's potential in nanotechnology and materials science (Rocaboy & Gladysz, 2003).

Reaction with Alkynes, Alkenes, or Allenes

2-Hydroxybenzaldehydes have been reported to react efficiently with internal and terminal alkynes, leading to the formation of 2-alkenoylphenols. Given its structural similarities, this compound could potentially undergo similar reactions, expanding its utility in synthesizing various organic compounds (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Magnetic Properties and Schiff Base Ligand Applications

In the field of coordination chemistry, this compound can be used to synthesize Schiff base ligands, which, when combined with metal ions, lead to the formation of complexes with interesting magnetic properties. Such complexes are studied for their potential applications in magnetic materials and molecular magnetism (Bikas, Mirzakhani, Noshiranzadeh, Sanchiz, Krawczyk, Kalofolias, & Lis, 2020).

Safety and Hazards

The safety information available indicates that 2-Iodo-5-methylbenzaldehyde is a substance that requires caution during handling . It has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound include H302, which means it is harmful if swallowed . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Mechanism of Action

Target of Action

Benzaldehyde derivatives are known to interact with various cellular targets, including enzymes and receptors, influencing their activity .

Mode of Action

Benzaldehyde derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzaldehyde derivatives can influence various biochemical pathways depending on their specific targets

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The reactions it undergoes, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in the structure and function of its targets, potentially leading to various cellular effects .

properties

IUPAC Name |

2-iodo-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAROQBNFNMLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)

![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933067.png)

![2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2933074.png)